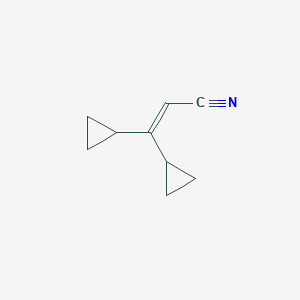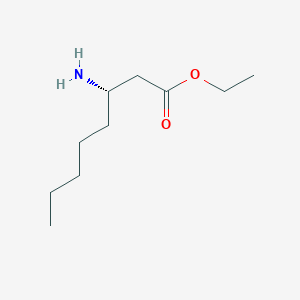
N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of isoquinoline with N-methylpropane-1,3-diamine in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and chemical sensors.
作用機序
The mechanism of action of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating their activity and exerting neuroprotective effects. The compound may also interact with inflammatory pathways, reducing inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinoline: Another heterocyclic aromatic compound with a fused benzene and pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness
N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride is unique due to its specific structure and the presence of both isoquinoline and diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
651307-03-8 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC名 |
N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-16(9-3-7-14)13-5-2-4-11-10-15-8-6-12(11)13;/h2,4-6,8,10H,3,7,9,14H2,1H3;1H |
InChIキー |
ZQJLSGDENWLCSH-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN)C1=CC=CC2=C1C=CN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)


methanone](/img/structure/B12587716.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)



![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)
